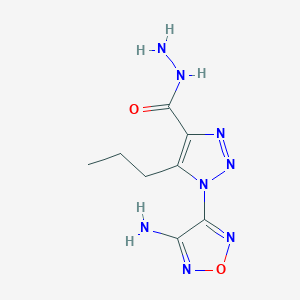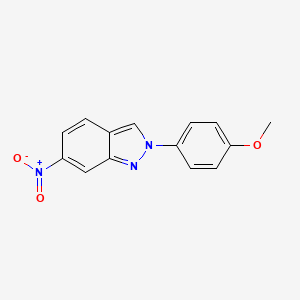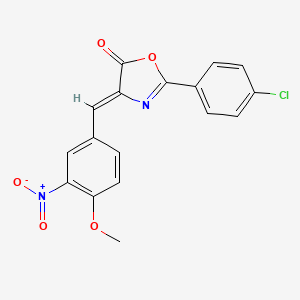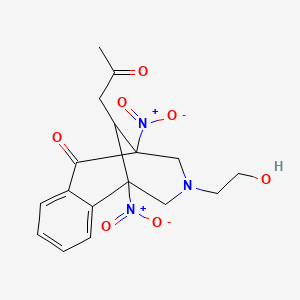![molecular formula C16H12Cl2N2O5 B14948534 3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B14948534.png)
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is a complex organic compound that features both dichlorobenzoyl and nitrophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid typically involves a multi-step process. One common method starts with the preparation of the 2,4-dichlorobenzoyl chloride, which is then reacted with 3-nitroaniline to form the intermediate 3-[(2,4-dichlorobenzoyl)amino]-3-nitrobenzene. This intermediate is subsequently subjected to a series of reactions, including nitration and reduction, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2,4-Dichlorobenzoyl)amino]propanoic acid: Lacks the nitrophenyl group, making it less complex.
3-[(3,4-Dimethoxybenzoyl)amino]-3-(3-nitrophenyl)propanoic acid: Contains methoxy groups, which can alter its chemical properties and reactivity.
Uniqueness
3-[(2,4-Dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is unique due to the presence of both dichlorobenzoyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H12Cl2N2O5 |
|---|---|
Poids moléculaire |
383.2 g/mol |
Nom IUPAC |
3-[(2,4-dichlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C16H12Cl2N2O5/c17-10-4-5-12(13(18)7-10)16(23)19-14(8-15(21)22)9-2-1-3-11(6-9)20(24)25/h1-7,14H,8H2,(H,19,23)(H,21,22) |
Clé InChI |
CGOFMHUIODUDMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-benzyl-5,5-diethyl-2-[(3-hydroxypropyl)amino]-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B14948464.png)


![Nonyl 3-amino-6-methyl-5-(phenylcarbamoyl)-4-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14948487.png)

![2-[1-benzyl-3-(4-methoxybenzyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14948502.png)
![N-[2-(4-Propylphenoxy)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B14948508.png)
![N-(3-chlorophenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carboxamide](/img/structure/B14948509.png)
![3-[5'-benzyl-1-(2-fluorobenzyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanoic acid](/img/structure/B14948517.png)
![1-[2-(dimethylamino)ethyl]-N-phenyl-1H-indole-2-carboxamide](/img/structure/B14948522.png)
![6-(3-Methoxyphenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14948523.png)
![N-(4-chlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14948529.png)
![N-[4-(3'-ethyl-1-methyl-2,4',6'-trioxo-1,2,2',3',3a',4',6',6a'-octahydro-5'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-5'-yl)phenyl]acetamide](/img/structure/B14948541.png)
